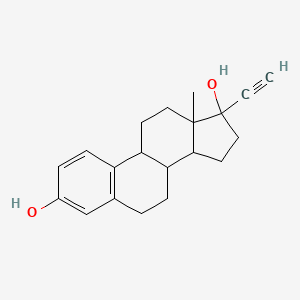

17-Ethynylestra-1(10),2,4-triene-3,17-diol

Description

17-Ethynylestra-1(10),2,4-triene-3,17-diol, commonly known as ethinyl estradiol (EE2), is a synthetic estrogen derivative widely used in oral contraceptives and hormone replacement therapy. Its IUPAC name reflects the ethynyl substitution at the C17 position and hydroxyl groups at C3 and C17β . Key synonyms include 17α-ethynylestradiol, 19-nor-1,3,5(10),17α-pregnatrien-20-yne-3,17-diol, and CAS No. 57-63-6 . Structurally, it retains the estrane backbone with conjugated double bonds at positions 1(10), 2, and 4, distinguishing it from natural estrogens. EE2 exhibits potent estrogenic activity due to its high affinity for estrogen receptors (ERα and ERβ) and resistance to hepatic metabolism, which prolongs its half-life .

Properties

IUPAC Name |

17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium tert-Butoxide-Mediated Synthesis

A prominent method involves estrone as the starting material, leveraging its ketone group at C17 for ethynylation. In this approach, estrone is dissolved in polar aprotic solvents (e.g., tetrahydrofuran, dimethyl sulfoxide) and reacted with potassium tert-butoxide under acetylene gas. The base deprotonates acetylene, generating a reactive acetylide that attacks the carbonyl carbon of estrone.

Example Conditions and Outcomes:

-

Solvent: Tetrahydrofuran (THF), acetone, or toluene/DMSO mixtures.

-

Base: Potassium tert-butoxide, potassium isobutoxide, or sodium ethoxide.

-

Temperature: −20°C to 30°C.

-

Workup: Neutralization with dilute hydrochloric acid, sulfuric acid, or acetic acid.

-

Yield: 91–94% with HPLC purity ≥99.5%.

This method achieves high regioselectivity for the 17α-epimer, critical for estrogenic activity. The low-temperature conditions minimize side reactions, while solvent choice influences reaction kinetics and crystal purity during recrystallization.

Potassium Hydroxide/Acetylene Gas Method

An alternative industrial-scale synthesis employs potassium hydroxide (KOH) powder reacted with acetylene gas to form potassium acetylide in situ. Estrone is then introduced, facilitating ethynylation at elevated temperatures (40–85°C).

-

Cost-Effectiveness: KOH is cheaper than organometallic bases.

-

Scalability: Simplified gas-solid reaction setup reduces infrastructure costs.

-

Purity: Final product meets European Pharmacopoeia standards (content ≥99%).

Industrial Implementation and Challenges

Process Optimization

Patent CN103204891A highlights a two-step industrial process:

-

Acetylide Formation: KOH reacts with acetylene at 40–85°C, producing potassium acetylide.

-

Ethynylation: Estrone reacts with acetylide in toluene/THF, yielding crude EE2, which is purified via recrystallization.

Economic Benefits:

-

Reduced acetylene consumption (20–30% lower than traditional methods).

-

Recyclable solvents (toluene, THF) lower waste generation.

Chemical Reactions Analysis

Types of Reactions: 17-Ethynylestra-1(10),2,4-triene-3,17-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ethinylestradiol sulfate.

Reduction: Reduction reactions can modify the ethynyl group, although these are less common.

Substitution: The hydroxyl groups at positions 3 and 17 can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Acid chlorides or anhydrides in the presence of a base for esterification reactions.

Major Products:

Ethinylestradiol sulfate: Formed through oxidation.

Esters and ethers: Formed through substitution reactions.

Scientific Research Applications

Medical Applications

Hormonal Contraception

Ethinyl Estradiol is a primary component in many oral contraceptives and hormonal contraceptive patches. It functions by inhibiting ovulation and altering the uterine lining to prevent pregnancy. The effectiveness of EE in combination with progestins has made it a staple in family planning and reproductive health .

Hormone Replacement Therapy (HRT)

EE is also used in hormone replacement therapy for menopausal women. It alleviates symptoms such as hot flashes and vaginal dryness by restoring estrogen levels. This application is crucial for improving the quality of life in postmenopausal women .

Treatment of Gynecological Conditions

Ethinyl Estradiol is employed in treating conditions such as endometriosis and dysmenorrhea. Its role in managing these conditions stems from its ability to regulate menstrual cycles and reduce pain associated with menstrual disorders .

Cancer Treatment

EE has been studied for its effects on certain cancers, particularly breast and prostate cancer. It can be part of treatment regimens aimed at hormone-sensitive tumors, where estrogen plays a significant role in tumor growth .

Production and Procurement

The synthesis of Ethinyl Estradiol involves multiple chemical transformations starting from simpler steroid precursors. The production process requires stringent control over reaction conditions to ensure high purity and yield. Ethinyl Estradiol can be procured from specialized chemical suppliers catering to pharmaceutical needs .

Safety Considerations

Handling Ethinyl Estradiol necessitates adherence to safety protocols due to its potential health risks:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are essential to prevent exposure.

- Storage : Should be kept in a cool, dry place away from incompatible substances.

- Hazard Statements : It may cause severe skin burns, eye damage, and respiratory irritation .

Research Directions

Current research on Ethinyl Estradiol explores various avenues:

- Novel Contraceptive Development : Investigating new formulations that enhance efficacy while minimizing side effects.

- Pharmacokinetics Studies : Understanding how EE is metabolized in the body can improve dosing regimens and safety profiles.

- Endocrine Function Impact : Researching EE's effects on hormonal balance could lead to better therapeutic strategies for reproductive health .

Case Study 1: Hormonal Contraception Efficacy

A study published in the Journal of Clinical Endocrinology demonstrated that combined oral contraceptives containing Ethinyl Estradiol significantly reduced the incidence of unintended pregnancies compared to placebo groups over a three-year period .

Case Study 2: HRT Outcomes

Research highlighted in Menopause Journal indicated that women undergoing HRT with Ethinyl Estradiol reported improved quality of life metrics, including reductions in hot flashes and enhanced emotional well-being compared to those receiving no treatment .

Mechanism of Action

The primary mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and resistance to metabolic degradation contribute to its potency and prolonged action .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ER Binding Affinity | Half-Life (hr) | Applications |

|---|---|---|---|---|---|---|

| Ethinyl Estradiol (EE2) | C20H24O2 | 296.4 | C17-ethynyl, C3-OH | High (ERα/β) | 24–36 | Contraceptives, HRT |

| Estradiol | C18H24O2 | 272.4 | C3-OH, C17β-OH | High (ERα/β) | 1–2 | Menopause therapy |

| Mestranol | C21H26O2 | 310.4 | C3-OCH3, C17-ethynyl | Moderate (prodrug) | 6–12 | Legacy contraceptives |

| 2-Methoxyestradiol | C19H26O3 | 302.4 | C2-OCH3, C3-OH | Low | 4–8 | Anticancer research |

| 17-epi-Ethynylestradiol | C20H24O2 | 296.4 | C17α-OH, C3-OH | Low | N/A | Synthetic impurity |

Research Findings

- Receptor Binding : EE2 stabilizes ER dimers (e.g., 2P15 structure with 1.94 Å resolution) more effectively than estradiol, enhancing transcriptional activity .

- Metabolic Stability : The ethynyl group impedes CYP450-mediated oxidation, reducing first-pass metabolism compared to estradiol .

- Therapeutic vs. Adverse Effects : EE2’s potency increases thrombosis risk relative to natural estrogens, necessitating careful dosing .

Biological Activity

17-Ethynylestra-1(10),2,4-triene-3,17-diol, commonly known as Ethinyl Estradiol (EE), is a synthetic derivative of the natural estrogen hormone estradiol. It is widely used in contraceptive formulations and hormone replacement therapies due to its potent biological activity. This article explores the biological activity of EE, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target of Action

Ethinyl Estradiol primarily exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ. This interaction activates various signaling pathways that regulate gene expression and cellular functions related to reproductive health and secondary sexual characteristics .

Mode of Action

Upon binding to estrogen receptors, EE induces conformational changes that facilitate the recruitment of coactivators or corepressors, leading to transcriptional activation or repression of target genes. This process is crucial for mediating the physiological effects associated with estrogens, such as the regulation of the menstrual cycle and maintenance of pregnancy .

Biochemical Pathways

The metabolism of EE involves several key enzymatic reactions. The primary enzyme involved is 17β-hydroxysteroid dehydrogenase, which converts estradiol into estrone. Additionally, EE is designed to resist metabolic degradation, enhancing its bioavailability when administered orally .

Pharmacokinetics

Ethinyl Estradiol exhibits distinct pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Half-Life : Approximately 8-12 hours, depending on dosage and formulation.

- Distribution : Highly protein-bound (approximately 98%) in plasma.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation pathways.

- Excretion : Excreted via urine as metabolites .

Cellular Effects

Ethinyl Estradiol influences various cellular processes through its interaction with estrogen receptors:

- Cell Proliferation : Promotes proliferation in estrogen-sensitive tissues such as breast and endometrial cells.

- Apoptosis Regulation : Modulates apoptosis in target tissues, affecting cancer cell survival.

- Bone Health : Contributes to bone density maintenance by regulating osteoblast and osteoclast activity .

Clinical Implications

The biological activity of EE has significant clinical implications:

- Contraceptive Use : EE is a key component in many oral contraceptives, effectively preventing ovulation.

- Hormone Replacement Therapy : Used in menopausal women to alleviate symptoms associated with estrogen deficiency.

- Cancer Treatment : Investigated for its role in treating hormone-sensitive cancers such as breast and prostate cancer .

Adverse Effects

Despite its benefits, EE has been associated with several adverse effects:

- Cardiovascular Risks : Increased risk of venous thromboembolism (VTE) and other cardiovascular complications, particularly at high doses .

- Liver Toxicity : Potential for cholestatic hepatotoxicity due to its metabolic pathway affecting bile flow .

| Adverse Effect | Incidence Rate |

|---|---|

| VTE (Low Dose <50 μg) | 4.2 per 10,000 woman-years |

| VTE (Intermediate Dose 50 μg) | 7.0 per 10,000 woman-years |

| VTE (High Dose >50 μg) | 10.0 per 10,000 woman-years |

Case Study 1: Hormone Replacement Therapy

A clinical trial involving postmenopausal women assessed the efficacy of EE in combination with progestins. Results indicated significant improvements in quality of life metrics related to menopausal symptoms without a substantial increase in breast cancer risk over a follow-up period of five years .

Case Study 2: Contraceptive Efficacy

A large cohort study evaluated the contraceptive efficacy of EE-containing formulations. The study reported a failure rate of less than 1% per year among users, highlighting the effectiveness of EE as a contraceptive agent while also monitoring for adverse effects like VTE .

Q & A

Basic Research Questions

Q. What are the key structural features of 17-Ethynylestra-1(10),2,4-triene-3,17-diol that influence its estrogen receptor binding affinity?

- Methodological Answer : The compound’s planar aromatic A-ring and 17α-ethynyl group are critical for receptor interaction. Use X-ray crystallography or NMR to confirm the spatial arrangement of the triene system and ethynyl substitution, which stabilizes hydrogen bonding with ERα/ERβ ligand-binding domains . Comparative molecular docking studies with estradiol (estra-1,3,5(10)-triene-3,17β-diol) can highlight differences in binding kinetics due to the ethynyl moiety .

Q. How is this compound synthesized, and what are the critical steps in ensuring stereochemical purity?

- Methodological Answer : Synthesis typically involves ethynylation of estrone derivatives under alkaline conditions. Monitor reaction intermediates via HPLC with chiral columns to verify stereochemical integrity at C16. Purification via recrystallization in ethanol/water mixtures improves yield, while mass spectrometry confirms molecular weight (expected: ~298.4 g/mol) .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity in hormone-responsive tissues?

- Methodological Answer : Use ER-positive breast cancer cell lines (e.g., MCF-7) for proliferation assays. Include controls with estradiol and selective ER modulators (SERMs) to compare potency. Measure transcriptional activity via luciferase reporter assays (ERE-driven) and validate receptor specificity using ER knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for the compound’s estrogen receptor binding affinity across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in cell type (e.g., yeast vs. mammalian systems) or assay conditions (e.g., serum-free media altering ligand bioavailability). Standardize protocols using reference compounds (e.g., estradiol) and perform parallel radioligand binding assays with purified ERα to isolate confounding factors .

Q. What methodological considerations are essential when designing dose-response experiments to evaluate the compound’s dual agonistic/antagonistic effects on nuclear receptors?

- Methodological Answer : Use a factorial design to test interactions between concentration (e.g., 0.1 nM–10 μM) and co-treatment with ER antagonists (e.g., fulvestrant). Include time-course analyses to capture dynamic receptor modulation. Orthogonal assays (e.g., qPCR for target genes like TFF1 or GREB1) confirm functional outcomes .

Q. How can advanced chromatographic techniques address challenges in quantifying trace impurities or metabolites in preclinical samples?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column and electrospray ionization (ESI+) for high sensitivity. Validate methods using certified reference standards (e.g., estra-1,3,5(10)-triene-3,17β-diol dibutyrate) to distinguish parent compounds from phase I metabolites (e.g., hydroxylated derivatives) .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodological Answer : Store samples in amber vials under nitrogen at −80°C. Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions. Monitor degradation via accelerated stability testing (40°C/75% RH) and quantify oxidation products (e.g., epoxides) using GC-MS .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in ROS generation assays when testing the compound’s antiproliferative effects in cancer cells?

- Methodological Answer : Contradictions may stem from cell-specific redox homeostasis. Use multiplex assays (e.g., DCFH-DA for ROS, MTT for viability) in parallel. Normalize data to mitochondrial activity (via JC-1 staining) and validate with ROS scavengers (e.g., NAC) to confirm causality .

Q. What statistical approaches are optimal for evaluating synergistic interactions between this compound and kinase inhibitors in combinatorial therapy studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.